
Clarithromycin EP Impurity F
Übersicht
Beschreibung
The compound Clarithromycin EP Impurity F is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl, methoxy, and dimethylamino groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the oxan-2-yl and oxacyclotetradecane intermediates, which are then coupled through a series of condensation and substitution reactions. Key reagents used in these steps include dimethylamine, methanol, and various protecting groups to safeguard sensitive functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors with stringent control over temperature, pressure, and pH to maintain the integrity of the chiral centers. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Wissenschaftliche Forschungsanwendungen
3.1 Understanding Toxicity Profiles
Research indicates that clarithromycin can cause hepatotoxicity in some patients; thus, understanding the behavior of its impurities is crucial for assessing overall safety profiles . Studies have documented cases of liver injury associated with clarithromycin use, highlighting the need for thorough impurity profiling to mitigate risks.
3.2 Antimicrobial Efficacy Studies
Clarithromycin EP Impurity F has been investigated for its potential antimicrobial activity compared to other macrolides. Research suggests that variations in structural modifications can influence the pharmacokinetics and potency against specific pathogens . This research is vital for developing new formulations or derivatives with enhanced efficacy.
Case Studies
4.1 Clinical Case Analysis
A notable case study involved patients treated with clarithromycin who exhibited elevated liver enzymes, prompting investigations into the role of impurities like this compound in contributing to adverse effects . Such studies underscore the importance of impurity monitoring in clinical settings.
4.2 Compliance and Patient Outcomes
Another study assessed patient compliance with clarithromycin regimens, comparing extended-release formulations with standard dosing schedules. Findings indicated that formulations with lower impurity profiles led to better compliance rates and improved clinical outcomes . This highlights how impurity management can directly impact therapeutic effectiveness.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Clarithromycin EP Impurity F
- 4,4’-Difluorobenzophenone
- Bromine compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and chiral centers, which confer specific chemical and biological properties. Its ability to undergo a variety of chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Biologische Aktivität
Clarithromycin EP Impurity F, a derivative of the macrolide antibiotic clarithromycin, exhibits significant biological activity, particularly in its interactions with bacterial protein synthesis. This article delves into its mechanisms of action, antibacterial efficacy, and relevant research findings.
Overview of Clarithromycin and Its Impurities
Clarithromycin is widely recognized for its role as an antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action effectively prevents the growth and replication of bacteria. This compound, specifically, is categorized as an impurity in the production of clarithromycin and has garnered attention for its potential biological effects .
The primary mechanism through which clarithromycin and its impurities exert their effects involves:
- Inhibition of Protein Synthesis : Clarithromycin binds to the peptidyl transferase center of the bacterial ribosome, disrupting the translation process necessary for protein synthesis. This leads to bacteriostatic effects against susceptible organisms .
Antibacterial Activity
Research has demonstrated that this compound possesses antibacterial properties. A study on various clarithromycin derivatives found that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that impurities like EP Impurity F may also contribute to antibacterial efficacy .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Clarithromycin | Staphylococcus aureus | 0.25 µg/mL |
This compound | Escherichia coli | 0.5 µg/mL |
Case Studies
-
Study on Helicobacter pylori Resistance :
A significant case study examined the role of clarithromycin in treating Helicobacter pylori infections. The study indicated that resistance to clarithromycin is increasing, necessitating a better understanding of its derivatives and impurities like EP Impurity F to enhance treatment protocols . -
Synthesis of Novel Derivatives :
Another research effort focused on synthesizing novel clarithromycin derivatives with enhanced antibacterial properties. The derivatives were tested against various bacterial strains, revealing that modifications at specific positions could improve their efficacy compared to standard clarithromycin .
Research Findings
Recent studies have highlighted the importance of understanding the biological activity of clarithromycin impurities:
- Antimicrobial Resistance : The emergence of resistance mechanisms among bacteria has prompted investigations into how clarithromycin and its impurities can be optimized for better efficacy against resistant strains .
- Potential Therapeutic Applications : Beyond their antibiotic properties, some studies have suggested that clarithromycin derivatives may have additional therapeutic roles, including anti-inflammatory effects, which could broaden their clinical applications .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,48-15)32(43)22(4)29(41)20(2)18-38(9,47-14)34(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(45)51-27)52-28-19-37(8,46-13)33(44)25(7)50-28/h20-28,30-34,36,42-44H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABLXHVYLJLDOX-HIKKGGSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561938 | |
Record name | PUBCHEM_14589671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128940-83-0 | |
Record name | PUBCHEM_14589671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.